Cas no 1547092-68-1 (5-(oxan-4-yl)piperidine-2,4-dione)

5-(oxan-4-yl)piperidine-2,4-dione 化学的及び物理的性質
名前と識別子
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- 5-(oxan-4-yl)piperidine-2,4-dione
- 2,4-Piperidinedione, 5-(tetrahydro-2H-pyran-4-yl)-
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- MDL: MFCD26723180
- インチ: 1S/C10H15NO3/c12-9-5-10(13)11-6-8(9)7-1-3-14-4-2-7/h7-8H,1-6H2,(H,11,13)
- InChIKey: DXLXIEYNSPHMCM-UHFFFAOYSA-N
- ほほえんだ: N1CC(C2CCOCC2)C(=O)CC1=O
5-(oxan-4-yl)piperidine-2,4-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-248886-0.5g |
5-(oxan-4-yl)piperidine-2,4-dione |
1547092-68-1 | 95% | 0.5g |
$1170.0 | 2024-06-19 | |
Enamine | EN300-248886-1.0g |
5-(oxan-4-yl)piperidine-2,4-dione |
1547092-68-1 | 95% | 1.0g |
$1500.0 | 2024-06-19 | |
A2B Chem LLC | AW41719-500mg |
5-(Oxan-4-yl)piperidine-2,4-dione |
1547092-68-1 | 95% | 500mg |
$1267.00 | 2024-04-20 | |
Aaron | AR01C2KJ-2.5g |
5-(oxan-4-yl)piperidine-2,4-dione |
1547092-68-1 | 95% | 2.5g |
$4068.00 | 2023-12-15 | |
Enamine | EN300-248886-10g |
5-(oxan-4-yl)piperidine-2,4-dione |
1547092-68-1 | 95% | 10g |
$6450.0 | 2023-08-31 | |
Enamine | EN300-248886-5g |
5-(oxan-4-yl)piperidine-2,4-dione |
1547092-68-1 | 95% | 5g |
$4349.0 | 2023-08-31 | |
Aaron | AR01C2KJ-50mg |
5-(oxan-4-yl)piperidine-2,4-dione |
1547092-68-1 | 95% | 50mg |
$503.00 | 2025-02-09 | |
A2B Chem LLC | AW41719-10g |
5-(Oxan-4-yl)piperidine-2,4-dione |
1547092-68-1 | 95% | 10g |
$6825.00 | 2024-04-20 | |
Aaron | AR01C2KJ-100mg |
5-(oxan-4-yl)piperidine-2,4-dione |
1547092-68-1 | 95% | 100mg |
$738.00 | 2025-02-09 | |
Aaron | AR01C2KJ-1g |
5-(oxan-4-yl)piperidine-2,4-dione |
1547092-68-1 | 95% | 1g |
$2088.00 | 2025-02-09 |
5-(oxan-4-yl)piperidine-2,4-dione 関連文献
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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6. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
5-(oxan-4-yl)piperidine-2,4-dioneに関する追加情報
Introduction to 5-(oxan-4-yl)piperidine-2,4-dione (CAS No: 1547092-68-1)
5-(oxan-4-yl)piperidine-2,4-dione is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural framework and potential biological activities. This heterocyclic compound, identified by the CAS number 1547092-68-1, has garnered attention due to its role as a key intermediate in the synthesis of various pharmacologically relevant molecules. The presence of both piperidine and oxane moieties in its structure imparts distinct chemical properties that make it a valuable scaffold for drug discovery and development.
The molecular structure of 5-(oxan-4-yl)piperidine-2,4-dione consists of a piperidine ring substituted with an oxan ring at the 5-position and a diketone moiety at the 2 and 4 positions. This configuration not only contributes to its stability but also provides multiple sites for functionalization, enabling the design of derivatives with tailored biological properties. The compound's ability to undergo various chemical transformations makes it a versatile building block in synthetic organic chemistry.
In recent years, there has been growing interest in exploring the pharmacological potential of 5-(oxan-4-yl)piperidine-2,4-dione and its derivatives. Studies have indicated that this compound exhibits promising activities in several therapeutic areas. For instance, research has suggested that derivatives of this scaffold may possess anti-inflammatory, analgesic, and even anticancer properties. These findings are particularly intriguing given the increasing demand for novel therapeutic agents that can address unmet medical needs.
One of the most compelling aspects of 5-(oxan-4-yl)piperidine-2,4-dione is its role in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in numerous cellular processes, including signal transduction, cell growth, and differentiation. Dysregulation of kinase activity is often associated with various diseases, particularly cancer. Therefore, kinase inhibitors have become a major focus in drug discovery efforts. The structural features of 5-(oxan-4-yl)piperidine-2,4-dione make it an ideal candidate for designing kinase inhibitors due to its ability to interact with the active site of these enzymes.
Recent advancements in computational chemistry and molecular modeling have further enhanced the understanding of how 5-(oxan-4-yl)piperidine-2,4-dione interacts with biological targets. These tools have allowed researchers to predict the binding affinity and mode of interaction between the compound and its targets with high precision. This has facilitated the rational design of more effective derivatives with improved pharmacokinetic profiles. Additionally, high-throughput screening (HTS) techniques have been employed to rapidly identify promising analogs based on their biological activity.
The synthesis of 5-(oxan-4-yl)piperidine-2,4-dione presents both challenges and opportunities for chemists. Traditional synthetic routes often involve multi-step processes that require careful optimization to achieve high yields and purity. However, recent developments in synthetic methodologies have provided more efficient and sustainable approaches. For example, catalytic methods have been explored to streamline the synthesis while minimizing waste generation. These advancements align with the broader trend toward green chemistry principles in pharmaceutical research.
The biological evaluation of 5-(oxan-4-yl)piperidine-2,4-dione has revealed several interesting findings. In vitro studies have demonstrated that certain derivatives exhibit potent inhibitory effects on specific kinases, suggesting their potential as lead compounds for drug development. Furthermore, preclinical studies have shown that these derivatives can modulate inflammatory pathways without significant off-target effects. This makes them attractive candidates for further investigation in clinical settings.
The future prospects for 5-(oxan-4-yl)piperidine-2,4-dione are promising, with ongoing research aimed at uncovering new therapeutic applications and optimizing its pharmacological properties. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into tangible benefits for patients. As our understanding of disease mechanisms continues to evolve, compounds like 5-(oxan-4-yl)piperidine-2,4-dione will undoubtedly play a crucial role in shaping the next generation of therapeutics.
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